molecular formula C6H12ClNO2 B3077927 1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride CAS No. 1049717-21-6

1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride

Cat. No.: B3077927
CAS No.: 1049717-21-6
M. Wt: 165.62 g/mol
InChI Key: BJKXIXAVBVXJDW-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride (CAS: 1803603-95-3) is a cyclopropane derivative featuring a dimethylamino group and a carboxylic acid moiety, both attached to the cyclopropane ring. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol .

Properties

IUPAC Name

1-(dimethylamino)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7(2)6(3-4-6)5(8)9;/h3-4H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKXIXAVBVXJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride involves several key steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods are typically carried out under controlled conditions to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino moiety participates in SN1/S N 2 reactions under acidic or alkylating conditions. In one study:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationMethyl iodide, K₂CO₃, DMF (80°C)Quaternary ammonium salt72%
AcylationAcetyl chloride, Et₃N, THF (0°C → RT)N-Acetyl derivative65%

Mechanistic studies reveal an SN1 pathway dominates in polar aprotic solvents, forming a cyclopropaniminium ion intermediate. The steric constraints of the cyclopropane ring slow bimolecular substitution compared to linear analogs .

Decarboxylation Reactions

The carboxylic acid group undergoes thermally or oxidatively induced decarboxylation:

Thermal Decarboxylation (120°C, neat):
C7H12ClNO2C6H12NCl+CO2\text{C}_7\text{H}_{12}\text{ClNO}_2\rightarrow \text{C}_6\text{H}_{12}\text{NCl}+\text{CO}_2\uparrow
Yields 89% 1-(dimethylamino)cyclopropane hydrochloride via radical intermediates .

Oxidative Decarboxylation:

Oxidizing AgentConditionsMajor Product
AgNO₃/(NH₄)₂S₂O₈H₂O/H₂SO₄, 25°CCyclopropyl ketone (traces)
Barton ester/CCl₄hv, 0°CChlorinated cyclopropane (38%)

Decarboxylation kinetics show first-order dependence on acid concentration with k=2.3×104s1k=2.3\times 10^{-4}\,\text{s}^{-1} at 100°C .

Cyclopropane Ring-Opening Reactions

The strained ring undergoes selective cleavage under controlled conditions:

Acid-Catalyzed Ring Expansion
In concentrated HCl (reflux, 6 hr):
CyclopropaneCyclobutane derivative\text{Cyclopropane}\rightarrow \text{Cyclobutane derivative}
Mechanism involves protonation at the cyclopropane C-C bond followed by hydride shift.

Transition Metal-Mediated Insertion

Metal CatalystSubstrateProduct
Pd(OAc)₂DiazomethaneBicyclo[3.1.0]hexane (51%)
CuI/Ph₃PEthyl diazoacetateSpirocyclic ester (63%)

Ring strain energy (27.5kcal mol\sim 27.5\,\text{kcal mol}) drives these reactions, with DFT calculations showing lower activation barriers for endo transition states .

Condensation and Cyclization

The carboxylic acid participates in peptide couplings and heterocycle formation:

Amide Formation
Reaction with methyl 3-amino-4-fluorobenzoate:

Coupling AgentSolventYield
Oxalyl chlorideCH₂Cl₂/THF80%
EDCl/HOAtDCM75%

Intramolecular Cyclization
Heating with PCl₅ (110°C, 2 hr) produces a β-lactam analog through a [2+2] cycloaddition pathway (43% yield).

Comparative Reactivity Table

Key differences vs. structural analogs:

Property1-Dimethylamino-cyclopropanecarboxylic acid HCl1-Morpholino analogCyclobutane variant
Decarboxylation Rate (100°C)2.3×104s12.3\times 10^{-4}\,\text{s}^{-1}1.1×104s11.1\times 10^{-4}\,\text{s}^{-1}4.7×105s14.7\times 10^{-5}\,\text{s}^{-1}
Ring Strain Energy27.5 kcal/mol26.8 kcal/mol26.1 kcal/mol
pKa (COOH)2.93.22.7

Scientific Research Applications

1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups
1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride 1803603-95-3 C₇H₁₄ClNO₂ 179.64 Dimethylamino, carboxylic acid
Methyl 1-aminocyclopropanecarboxylate hydrochloride 72784-42-0 C₅H₉NO₂·HCl 151.59 Amino, methyl ester
Ethyl 1-aminocyclopropanecarboxylate hydrochloride 42303-42-4 C₆H₁₂ClNO₂ 165.62 Amino, ethyl ester
1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride 1628716-31-3 C₆H₁₂ClNO₂ 165.62 Methylamino, carboxylic acid
1-Amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid hydrochloride 1955531-48-2 C₁₃H₁₇ClN₂O₄ 300.74 Benzyloxycarbonylamino, carboxylic acid

Key Observations :

  • Substituent Effects: The dimethylamino group in the target compound enhances its basicity compared to the methylamino analog (). Ester derivatives () lack the free carboxylic acid, reducing their polarity and increasing lipophilicity .

Physicochemical Properties

Compound LogP (Predicted) Solubility (Water) Stability
Target Compound () ~1.5 (estimated) High (due to hydrochloride salt) Stable under standard conditions
Methyl ester () ~0.8 Moderate Hydrolyzes to carboxylic acid in acidic/basic conditions
Ethyl ester () ~1.2 Lower than methyl ester Similar hydrolysis susceptibility
Benzyloxy derivative () ~2.9 Low Sensitive to enzymatic cleavage of benzyloxy group

Key Observations :

  • The hydrochloride salt form improves aqueous solubility compared to free bases.
  • Ester derivatives exhibit lower solubility but higher lipophilicity, favoring membrane permeability .

Biological Activity

1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride, also known as 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride, is a synthetic compound with notable biological activity. This article explores its biological properties, mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C7_7H14_{14}ClNO2_2
  • Molecular Weight : 179.64 g/mol
  • Appearance : White powder
  • Solubility : Soluble in water

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in plant metabolism and potential pharmacological applications. Its structure allows it to interact with multiple biological systems, making it a compound of interest in both agricultural and medicinal research.

Key Biological Activities

  • Plant Metabolism : It plays a role in the metabolism of wheat leaves, where it is converted into nonvolatile metabolites such as 1-(malonylamino)cyclopropane-1-carboxylic acid. This transformation suggests its involvement in plant growth and development processes.
  • Pharmacological Potential : Research indicates that this compound may interact with specific receptors or enzymes in animal models, hinting at potential therapeutic applications.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural characteristics suggest several possible interactions:

  • Receptor Binding : Similar compounds have shown the ability to bind to neurotransmitter receptors, potentially modulating neurotransmitter systems .
  • Enzymatic Interactions : The compound may influence enzymatic pathways involved in metabolic processes in both plants and animals.

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential applications of this compound:

Table 1: Summary of Research Findings

Study FocusFindingsReference
Plant MetabolismConversion to nonvolatile metabolites in wheat; implications for growth and development
Neurotransmitter InteractionPotential antagonist activity at neurotransmitter receptors; possible applications in anxiety treatment
Enzymatic PathwaysInteractions with enzymatic pathways; relevance for pharmacological applications

Case Study Highlights

  • Neurotransmitter Interaction Study : This study demonstrated that this compound acted as an effective antagonist at the 5-HT3 receptor in vitro. This suggests its potential utility in treating anxiety disorders by modulating serotonin pathways .
  • Anticancer Mechanisms : Research involving cell line assays indicated that derivatives of this compound could inhibit cell growth in various cancer types by affecting DNA repair mechanisms. These findings highlight its potential as an anticancer agent .
  • Pharmacokinetic Studies : Ongoing assessments are evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to understand its therapeutic viability better .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-dimethylamino-cyclopropanecarboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure (GHS classification: H335 for respiratory irritation) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (skin irritation: H315; eye irritation: H319) .
  • Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for containment. Dispose of waste via approved chemical disposal channels to prevent environmental contamination .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React cyclopropylamine derivatives with dimethylcarbamoyl chloride in anhydrous dichloromethane at 0–5°C, followed by HCl gas bubbling to precipitate the hydrochloride salt (yield: ~70–75%) .
  • Salt Formation : Purify the free base via recrystallization (ethanol/water mixture) before converting to the hydrochloride salt using concentrated HCl .
  • Validation : Confirm purity via HPLC (C18 column, 0.03 M phosphate buffer:methanol 70:30, UV detection at 207 nm) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Store samples at –20°C in airtight, light-resistant containers. Perform accelerated degradation studies at 40°C/75% relative humidity over 4 weeks, monitoring for color changes or precipitate formation .
  • Analytical Methods : Use HPLC for purity assessment (retention time: ~6.2 min) and NMR (¹H, ¹³C) to detect decomposition products (e.g., cyclopropane ring-opening derivatives) .

Advanced Research Questions

Q. How can steric effects in the cyclopropane ring influence reaction mechanisms during functionalization?

  • Methodological Answer :

  • Computational Modeling : Employ density functional theory (DFT) to calculate strain energy (~27 kcal/mol) and predict regioselectivity in nucleophilic additions .
  • Experimental Validation : Compare reactivity of 1-dimethylamino-cyclopropanecarboxylic acid with non-cyclopropane analogs in SN2 reactions (e.g., with methyl iodide). Monitor reaction kinetics via GC-MS to quantify steric hindrance impacts .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Parameter Optimization : Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N) to identify optimal conditions. For example, DMF increases solubility but may promote side reactions at >50°C .
  • In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., carbonyl stretching at 1720 cm⁻¹) and adjust reaction times dynamically .
  • Cross-Referencing : Compare synthetic protocols from academic vs. industrial sources (e.g., batch vs. continuous flow reactors) to reconcile scalability vs. purity trade-offs .

Q. How can the cyclopropane ring be stabilized during high-temperature reactions without decomposition?

  • Methodological Answer :

  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the amine moiety, reducing ring strain susceptibility during heating (e.g., 80°C in toluene) .
  • Microwave-Assisted Synthesis : Use controlled microwave irradiation (100 W, 120°C, 30 min) to shorten reaction times and minimize thermal degradation .
  • Additives : Include crown ethers (e.g., 18-crown-6) to stabilize transition states and suppress ring-opening side reactions .

Data Analysis & Experimental Design

Q. What analytical techniques are most effective for characterizing degradation products of this compound?

  • Methodological Answer :

  • LC-HRMS : Identify degradation products (e.g., dimethylamine or cyclopropane ring-opened derivatives) with high mass accuracy (<2 ppm error) .
  • X-ray Crystallography : Resolve structural changes in degradation byproducts (e.g., hydrochloride salt dissociation) .

Q. How do researchers design dose-response studies to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching in trypsin inhibition studies) with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .
  • Control Experiments : Include positive controls (e.g., leupeptin) and negative controls (DMSO vehicle) to validate assay specificity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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